molecular formula C17H19N5O5 B11283424 ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate

ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B11283424
M. Wt: 373.4 g/mol
InChI Key: YTBMNWDNJNEWQF-UHFFFAOYSA-N
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Description

Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound featuring a fused imidazo[1,2-g]purine ring system with a furan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the imidazo[1,2-g]purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-g]purine core can lead to various reduced analogs.

Scientific Research Applications

Ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{8-[(thiophen-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate: Similar structure with a thiophene ring instead of a furan ring.

    Ethyl 2-{8-[(pyridin-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate: Contains a pyridine ring in place of the furan ring.

Uniqueness

The uniqueness of ethyl 2-{8-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl}acetate lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[6-(furan-2-ylmethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C17H19N5O5/c1-3-26-12(23)10-22-15(24)13-14(19(2)17(22)25)18-16-20(6-7-21(13)16)9-11-5-4-8-27-11/h4-5,8H,3,6-7,9-10H2,1-2H3

InChI Key

YTBMNWDNJNEWQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C

Origin of Product

United States

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